N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound characterized by the presence of a benzodioxole ring, an indole moiety, and a sulfanylacetamide group
Mechanism of Action
Target of Action
The primary targets of N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide are ATP-binding cassette transporters . These transporters play a crucial role in cellular processes by transporting various molecules across extracellular and intracellular membranes .
Mode of Action
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide acts as a modulator of ATP-binding cassette transporters . It interacts with these transporters, altering their function and leading to changes in the transport of molecules across the cell membranes .
Biochemical Pathways
The modulation of ATP-binding cassette transporters by N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide affects various biochemical pathways. These transporters are involved in numerous cellular processes, including the transport of lipids, ions, and other molecules, which are essential for normal cell function .
Result of Action
The modulation of ATP-binding cassette transporters by N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide can lead to changes in the transport of various molecules across cell membranes. This can result in alterations in cellular processes and potentially lead to therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Indole Moiety: The indole structure can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The benzodioxole and indole intermediates are then coupled using a sulfanylacetamide linker under specific conditions, such as the presence of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the indole or benzodioxole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced indole or benzodioxole derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- 1-(1,3-Benzodioxol-5-yl)ethanol
- 1,3-Benzodioxol-5-amine, N-methyl-
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is unique due to its combination of a benzodioxole ring, an indole moiety, and a sulfanylacetamide group
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-17-6-8-18(9-7-17)13-27-14-24(20-4-2-3-5-21(20)27)31-15-25(28)26-19-10-11-22-23(12-19)30-16-29-22/h2-12,14H,13,15-16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDOVFRZDWYXBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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